molecular formula C5H11IO2S B1400092 1-Ethanesulfonyl-3-iodopropane CAS No. 1462997-18-7

1-Ethanesulfonyl-3-iodopropane

Cat. No. B1400092
CAS RN: 1462997-18-7
M. Wt: 262.11 g/mol
InChI Key: KEAWVIQRLWKDMX-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Boiling Point : The boiling point of ESIP depends on pressure and is available in critically evaluated thermophysical property databases .
  • Density : ESIP’s density varies with temperature and phase (liquid or gas) .
  • Enthalpy of Vaporization : The energy required for ESIP to transition from liquid to gas phase .
  • Heat Capacity : The heat capacity at saturation pressure .

Scientific Research Applications

Observation of Conformation-specific Pathways

Research on molecules like 1-iodopropane has contributed to understanding conformation-dependent reaction mechanisms. Studies have shown that the kinetic energy released during photodissociation of 1-iodopropane ions varies with the conformation of the ions, providing insights into reaction control through conformation selection (Park, Kim, & Kim, 2002).

Alkylation Reactions

Alkylation of certain compounds with 1-iodopropane has been studied for the synthesis of chemically interesting molecules. For example, the alkylation of 2,2′-(methylenedisulfanediyl)bis-(1,3-benzothiazoles) with 1-iodopropane-2-one showcases the specificity of alkylation to exocyclic sulfur atoms, expanding the toolkit for chemical synthesis (Dorofeev et al., 2017).

Surface Chemistry on Copper Surfaces

The interaction of alkyl iodides, including 1-iodopropane, with copper surfaces has been characterized to understand their decomposition pathways. This research is relevant for applications in materials science and catalysis (Jenks, Bent, & Zaera, 2000).

Synthesis of Ionic Liquids

The synthesis of new ionic liquids from reactions involving α-, β-alanine, and α-iodo ketones, including 1-iodopropane, has been explored. These studies contribute to the development of novel ionic liquids with potential applications in green chemistry and solvent systems (Shagun et al., 2016).

Viscosity and Physical Properties of Iodoalkanes

Investigations into the viscosities of 1-iodoalkanes, including 1-iodopropane, provide valuable data for understanding their physical properties and behaviors in various conditions. This research aids in the prediction and analysis of the viscosities of similar compounds (Ryshkova, Postnikov, & Polishuk, 2019).

Asymmetric Synthesis

The practical synthesis of aminoester starting from 1,1,1-trifluoro-3-iodopropane demonstrates the utility of 1-iodopropane derivatives in asymmetric synthesis, highlighting the importance of specific conditions and catalysts for achieving high yield and reproducibility (Alimardanov et al., 2008).

Future Directions

: NIST/TRC Web Thermo Tables (WTT) : Smolecule: 1-Ethanesulfonyl-3-iodopropane

properties

IUPAC Name

1-ethylsulfonyl-3-iodopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11IO2S/c1-2-9(7,8)5-3-4-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAWVIQRLWKDMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11IO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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